(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol
Description
Historical Context and Pharmacological Significance of the Indole (B1671886) Nucleus
The journey of the indole nucleus in science began with the study of the vibrant dye indigo. nih.gov This humble beginning paved the way for the recognition of the indole core in far more vital contexts. It was discovered to be the central structure of the essential amino acid tryptophan, a fundamental building block of proteins. nih.govresearchgate.net This discovery highlighted its profound biological importance, as tryptophan serves as the biosynthetic precursor for a vast array of secondary metabolites, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin. nih.gov Serotonin's crucial role in the central nervous system, cardiovascular system, and gastrointestinal tract firmly established the pharmacological significance of the indole scaffold. nih.govresearchgate.net The ability of the indole ring to mimic peptide structures and bind reversibly to various enzymes and receptors has cemented its status as a critical pharmacophore in drug discovery. nih.govresearchgate.net
Overview of Diverse Biologically Active Indole Derivatives in Drug Discovery
The versatility of the indole scaffold has been exploited by medicinal chemists to develop a remarkable diversity of therapeutic agents. nih.gov Indole derivatives have demonstrated a wide spectrum of biological activities, addressing numerous pathophysiological conditions. researchgate.netmdpi.com These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. researchgate.net
The structural modifications of the indole ring allow it to interact with a wide array of biological targets. researchgate.net For instance, the anti-inflammatory drug Indomethacin works by inhibiting the production of prostaglandins. nih.gov In the realm of oncology, the vinca (B1221190) alkaloids, Vinblastine and Vincristine, are potent anti-tumor agents that function by inhibiting tubulin polymerization, a critical process in cell division. nih.gov The development of countless indole-based compounds for various therapeutic applications underscores the scaffold's pivotal role in modern medicine. nih.govdntb.gov.ua
Table 1: Examples of Biologically Active Indole Derivatives
| Compound Name | Class | Biological Activity |
|---|---|---|
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Anti-inflammatory, Analgesic nih.gov |
| Vincristine | Vinca Alkaloid | Anticancer (Tubulin Polymerization Inhibitor) nih.gov |
| Vinblastine | Vinca Alkaloid | Anticancer (Tubulin Polymerization Inhibitor) nih.gov |
| Sumatriptan | Triptan | Antimigraine (Serotonin Receptor Agonist) mdpi.com |
| Ondansetron | Serotonin 5-HT3 receptor antagonist | Antiemetic researchgate.net |
| Rucaparib | PARP Inhibitor | Anticancer mdpi.com |
Importance of Halogenation in Modulating Indole Derivative Biological Activity
The introduction of halogen atoms, such as bromine or chlorine, onto the indole nucleus is a powerful strategy in medicinal chemistry to modulate a compound's biological profile. beilstein-archives.org Halogenation can significantly influence factors like metabolic stability, lipophilicity, and binding affinity to target receptors, often leading to enhanced potency and an optimized pharmacokinetic profile. beilstein-archives.org
Specifically, bromination of the indole ring has been associated with a notable increase in biological activity in many natural products. beilstein-archives.org Studies on various indole scaffolds have shown that halogenation, particularly at the C-5 position, can be a key determinant of bioactivity. beilstein-archives.orgmdpi.com For example, many marine natural products containing brominated indole rings, such as 5,6-dibromotryptamine, exhibit potent anti-cancer and anti-inflammatory properties. nih.gov The presence of bromine at the C-5 position of certain indole phytoalexins has been linked to increased antiproliferative activity and a better pharmacological profile compared to their non-halogenated counterparts. beilstein-archives.org
Stereochemical Considerations in Indole-Based Therapeutic Agents
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in the biological activity of drugs. Many therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects.
In the context of indole-based drugs, the stereochemistry of substituents attached to the core structure is crucial for specific interactions with biological targets like enzymes and receptors. mdpi.com The precise spatial orientation of functional groups determines the molecule's ability to fit into a receptor's binding site. For example, the synthesis of a series of (R)-5-Bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole derivatives highlighted that the specific (R)-stereoisomer was essential for its observed analgesic activity. iajps.com Therefore, the development of stereoselective synthetic methods to produce single enantiomers of indole derivatives is a significant focus in medicinal chemistry to create more specific and effective therapeutic agents. nih.gov
Research Rationale and Scope for (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol Investigations
While direct and extensive research on this compound is not widely available in public literature, a strong rationale for its investigation can be constructed based on established principles of medicinal chemistry and structure-activity relationships (SAR) of related compounds. The proposed research into this specific molecule is a logical progression in the quest for novel therapeutic agents.
The core structure, an indole-3-propanolamine, is a known pharmacophore that interacts with various receptors, particularly serotonergic systems. nih.govnih.gov The investigation would aim to elucidate how the combination of specific structural features—a bromine atom at the 5-position and (S)-stereochemistry at the propan-2-ol side chain—collectively influence its biological activity.
The key motivations for its study include:
The 5-Bromo Substituent: As previously discussed, halogenation at the C-5 position of the indole ring often enhances biological potency and can improve the pharmacokinetic properties of a compound. beilstein-archives.orgnih.gov Research on other 5-bromo-indole derivatives has demonstrated increased efficacy in various therapeutic areas, including oncology and neurology. beilstein-archives.orgiajps.com
The (S)-Stereochemistry: The chiral center at the 2-position of the propanol (B110389) side chain is critical. Biological receptors are chiral environments, and thus, the (S)-enantiomer is expected to have a distinct binding affinity and efficacy profile compared to its (R)-enantiomer or the racemic mixture. Studies on similar chiral molecules consistently show that biological activity is highly dependent on stereochemistry. mdpi.com
Potential Therapeutic Targets: Derivatives of indolealkylamines and related structures are known to bind to serotonin receptors (e.g., 5-HT subtypes), which are implicated in a wide range of conditions including depression, anxiety, and migraines. nih.govnih.gov The structural features of this compound make it a candidate for exploring novel interactions with these and other CNS receptors. fau.de
Therefore, the investigation of this compound is warranted to systematically evaluate its synthesis, characterize its physicochemical properties, and screen its biological activity. Such research would contribute valuable data to the broader understanding of how specific structural modifications on the indole scaffold can be fine-tuned to design next-generation therapeutic agents with improved potency and selectivity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
(2S)-1-(5-bromo-1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3/t7-/m0/s1 |
InChI Key |
KGYQXVCKOAUSHD-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CNC2=C1C=C(C=C2)Br)O |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for S 1 5 Bromo 1h Indol 3 Yl Propan 2 Ol and Analogues
Strategies for Constructing the 5-Bromo-1H-indole Core
The formation of the 5-bromo-1H-indole scaffold is a critical first stage in the synthesis of the target compound. This can be achieved through direct bromination of an existing indole (B1671886) system or by building the indole ring from an already brominated precursor.
Regioselective Bromination of Indole Systems
Direct bromination of the indole ring is a common approach, but controlling the position of bromination (regioselectivity) is a significant challenge due to the high reactivity of the indole nucleus, particularly at the C3 position. However, various methods have been developed to achieve selective C5 bromination.
One strategy involves the use of a directing group at the C3 position or the indole nitrogen to guide the electrophilic brominating agent to the desired C5 position. For instance, indoles with carbonyl functionalities at the C3 position have been shown to undergo regioselective C5-H alkylation, a principle that can be extended to halogenation. nih.govrsc.org
A notable method for the selective bromination of complex indole alkaloids at the C5 position involves the in situ generation of an indoline (B122111) intermediate. This process utilizes pyridinium (B92312) tribromide (Br₃·PyH) and hydrochloric acid (HCl) in methanol (B129727). The reaction is believed to proceed through an initial C3-bromination, followed by nucleophilic attack of methanol to form an indoline. This transient intermediate then undergoes further bromination at the C5 position, with subsequent re-aromatization to yield the 5-bromoindole (B119039) product. nih.govresearchgate.net This metal-free method is particularly valuable for late-stage functionalization of complex molecules. nih.gov
Another approach involves a multi-step sequence where the indole is first sulfonated to protect the C2 position, followed by acylation and then bromination. google.com This sequence directs the bromine to the C5 position. The protecting groups are then removed to yield 5-bromoindole. google.com
| Method | Reagents | Key Features | Reference |
| In Situ Indoline Formation | Pyridinium tribromide, HCl, MeOH | Metal-free, mild conditions, high C5 selectivity for complex indoles. | nih.gov, researchgate.net |
| Protection-Acylation-Bromination | 1. NaHSO₃ 2. Acetic anhydride (B1165640) 3. Bromine | Multi-step process, good for simple indoles. | google.com |
| Direct C-H Functionalization | Copper-carbene species | Directed by C3-carbonyl group for C5-alkylation. | nih.gov, rsc.org |
This table summarizes various methods for the regioselective bromination of indole systems.
Synthesis from Pre-functionalized Aromatic Precursors
An alternative to direct bromination is to construct the indole ring from an aromatic starting material that already contains a bromine atom at the desired position. The Fischer indole synthesis is a classic and versatile method for this purpose. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain 5-bromo-1H-indole, one would start with 4-bromophenylhydrazine and react it with a suitable ketone or aldehyde, such as acetaldehyde, followed by cyclization.
The use of pre-functionalized precursors offers the advantage of unambiguous placement of the bromine atom, avoiding issues of regioselectivity inherent in direct bromination. This strategy is widely applicable and can be used to synthesize a variety of substituted indoles.
Stereoselective Introduction of the Propan-2-ol Side Chain
Achieving the correct (S)-stereochemistry at the C2 position of the propanol (B110389) side chain is paramount. This is typically accomplished through asymmetric synthesis, employing either chiral auxiliaries, asymmetric catalysis, or enzymatic methods.
Chiral Auxiliary and Asymmetric Catalysis Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com For the synthesis of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol, a chiral auxiliary could be attached to a precursor molecule, followed by a reaction to introduce the propanol side chain, and then removal of the auxiliary. For example, pseudoephedrine can serve as a chiral auxiliary in the alkylation of amides to control the stereochemistry of the α-carbon. wikipedia.org Similarly, (S)-indoline has been used as a chiral auxiliary for the asymmetric synthesis of 1,2-amino alcohols. nih.gov
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomerically enriched product. nih.gov For the introduction of the propan-2-ol side chain, this could involve the asymmetric reduction of a corresponding ketone, 1-(5-bromo-1H-indol-3-yl)propan-2-one. Chiral Brønsted acids have been shown to be effective catalysts for the enantioselective reduction of 3H-indoles to indolines, demonstrating their potential in controlling stereochemistry in indole-related systems. organic-chemistry.org Cooperative catalysis, combining a chiral amine, a metal salt, and a Brønsted acid, has been successfully used for the asymmetric synthesis of propargylic alcohols, a related class of compounds. rsc.org
| Strategy | Description | Key Advantages | Example Catalyst/Auxiliary |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgnumberanalytics.com | Reliable, high diastereoselectivity. | Evans Oxazolidinones, Pseudoephedrine. wikipedia.org |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of a single enantiomer product. nih.gov | Atom-economical, high enantioselectivity. | Chiral Brønsted acids, organic-chemistry.org Chiral metal complexes. rsc.org |
This table outlines strategies for the stereoselective introduction of the propan-2-ol side chain.
Enzymatic Resolution and Kinetic Resolution Strategies
Enzymatic and kinetic resolution methods are powerful techniques for separating enantiomers from a racemic mixture. In a kinetic resolution, one enantiomer of a racemic starting material reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the unreacted enantiomer and the product enantiomer.
For the synthesis of this compound, a racemic mixture of 1-(5-bromo-1H-indol-3-yl)propan-2-ol could be subjected to enzymatic acylation. Lipases are commonly used enzymes for this purpose, as they can selectively acylate one enantiomer of an alcohol, leaving the other enantiomer unreacted. nih.govmdpi.com For example, Candida antarctica lipase (B570770) B (CAL-B) is highly effective in the kinetic resolution of secondary alcohols via transesterification. nih.gov
Dynamic kinetic resolution (DKR) is an even more efficient process that combines the enantioselective reaction with in-situ racemization of the slower-reacting enantiomer. mdpi.comyoutube.com This allows for a theoretical yield of 100% of the desired single enantiomer product. DKR of secondary alcohols has been achieved by combining lipase-catalyzed transesterification with a ruthenium catalyst for racemization. mdpi.comyoutube.comnih.gov Recently, a fully biocatalytic DKR in an aqueous solution has been developed using an alcohol dehydrogenase for racemization and an acyltransferase for enantioselective acylation. nih.gov
| Resolution Method | Enzyme/Catalyst | Acyl Donor | Yield/Selectivity | Reference |
| Enzymatic Kinetic Resolution (EKR) | Pseudomonas fluorescens Lipase | Vinyl acetate | >99% ee, ~50% conversion | mdpi.com |
| Dynamic Kinetic Resolution (DKR) | Candida antarctica Lipase + Ru-catalyst | Isopropenyl acetate | >96% yield, 99% ee | mdpi.com |
| Bienzymatic DKR (in water) | Alcohol Dehydrogenase + Acyltransferase | 2,2,2-trifluoroethyl acetate | >99% conversion, up to 99.9% ee | nih.gov |
This table presents data on enzymatic and kinetic resolution strategies for secondary alcohols.
Total Synthesis Approaches to Related Indolyl-Propanol Structures
The total synthesis of natural products and complex molecules containing the indolyl-propanol motif provides valuable insights into synthetic strategies. While a direct total synthesis of this compound is not extensively documented in the provided search results, the synthesis of related structures showcases relevant techniques.
For example, the total synthesis of 1-(1H-indol-3-yloxy)propan-2-ol involved the isomerization of 3-alkoxyindolines as a key step. okayama-u.ac.jpmdpi.comresearchgate.net Another example is the synthesis of spiro[indolizidine-1,3′-oxindole] alkaloids, which involved the dehydration of a β-hydroxycarbonyl compound using dicyclohexylcarbodiimide (B1669883) (DCC) and copper(I) chloride to form an ethylidene side chain. mdpi.com These syntheses highlight the diverse and creative approaches that can be applied to construct complex indole-containing molecules.
Indolenium Intermediate-Mediated Reactions in Indole Synthesis
The formation of a 3-substituted indole, such as this compound, can proceed through reactive indolenium intermediates. These intermediates are key in various synthetic strategies, including electrophilic cyclizations. For instance, the synthesis of 5-bromosubstituted indole derivatives can involve an electrophilic cyclization that proceeds via a spiroindolinium intermediate. beilstein-archives.org
In a representative example, the synthesis of 5-bromosubstituted derivatives of indole phytoalexins involves the reaction of a thiocarbamoyl group with bromine to form a sulfenyl bromide. This electrophilic sulfur species then attacks the C3 position of the 5-bromoindole ring, leading to the formation of a spiroindolinium intermediate. beilstein-archives.org This reactive intermediate is then trapped by a nucleophile, such as methanol, to yield the final product. beilstein-archives.org This strategy highlights the versatility of indolenium intermediates in constructing complex indole derivatives.
| Intermediate | Reaction Type | Key Features | Ref |
| Spiroindolinium | Electrophilic Cyclization | Formation of a spirocyclic intermediate followed by nucleophilic attack. | beilstein-archives.org |
Silver-Mediated Alkoxylation Reactions for Alkoxyindole Formation
Silver catalysis has emerged as a powerful tool in the synthesis of indoles and their derivatives. nih.gov While direct silver-mediated alkoxylation to form the propan-2-ol side chain of the target molecule is not extensively documented in the provided results, silver catalysts are known to mediate various reactions involving indoles. For example, silver(I) catalysts are used in the direct selanylation of indoles with diorganoyl diselenides, proceeding through an electrophilic aromatic substitution mechanism. rsc.org This demonstrates the ability of silver to activate substrates for reaction at the indole core.
More directly related to the formation of alkoxyindoles, one-pot syntheses of multisubstituted 1-alkoxyindoles have been developed. nih.gov These methods often involve the in-situ generation of a 1-hydroxyindole (B3061041) intermediate, which is then alkylated. nih.gov While not silver-mediated, this highlights a general strategy for introducing alkoxy groups to the indole nitrogen. Silver-catalyzed reactions could potentially be adapted for such transformations, given their known utility in promoting related coupling reactions. nih.gov
| Catalyst System | Reaction Type | Substrates | Products | Ref |
| Silver(I) catalysts | Indole Synthesis/Functionalization | Alkynes, diorganoyl diselenides | Indoles, Selanylindoles | nih.govrsc.org |
| Not specified | One-pot Alkoxyindole Synthesis | Conjugate ketoesters, alcohols, alkyl halides | 1-Alkoxyindoles | nih.gov |
Derivatization and Functionalization Reactions of this compound
Once the core structure of this compound is synthesized, further modifications can be made through various derivatization and functionalization reactions. These reactions can target the indole nitrogen, the bromine-substituted benzene (B151609) ring, or the propan-2-ol side chain.
A common derivatization is the N-alkylation of the indole ring. This is typically achieved by deprotonating the indole nitrogen with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. youtube.com This allows for the introduction of a wide variety of substituents at the N1 position. For instance, a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives were synthesized by electrophilic substitution at the N1 position of the parent indole with various halides. iajps.com
Functionalization can also occur at other positions of the indole ring. For example, metal-free catalytic methods have been developed for the remote C6-functionalization of 2,3-disubstituted indoles using Brønsted acids. frontiersin.org Furthermore, the bromine atom at the C5 position serves as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
The hydroxyl group of the propan-2-ol side chain can also be derivatized. Standard reactions for alcohols, such as esterification or etherification, can be employed to modify this functional group, potentially leading to compounds with altered properties. Silylation is another common method for protecting or modifying hydroxyl groups. researchgate.net
| Reaction Type | Reagents and Conditions | Site of Functionalization | Example Product | Ref |
| N-Alkylation | Base (e.g., NaH), Alkyl halide | Indole Nitrogen (N1) | (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | youtube.comiajps.com |
| C6-Functionalization | Brønsted acid, β,γ-unsaturated α-ketoester | C6 of Indole Ring | C6-functionalized 2,3-disubstituted indoles | frontiersin.org |
| Hydroxyl Group Derivatization | Acyl chlorides, Alkyl halides, Silylating agents | Propan-2-ol side chain | Esters, Ethers, Silyl ethers | researchgate.net |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elemental analysis of organic compounds. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental formula from the measured exact mass. For (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol (C₁₁H₁₂BrNO), HRMS would be used to confirm its molecular formula by matching the experimentally observed mass to the calculated theoretical mass. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic M+2 isotopic pattern for the molecular ion peak, further confirming the elemental composition. chemicalbook.com
Beyond accurate mass determination of the parent molecule, HRMS is used to analyze the fragmentation patterns of the ion. In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The precise masses of these fragments provide powerful evidence for the compound's structure. Common fragmentation pathways for alcohols include alpha-cleavage (breaking the carbon-carbon bond adjacent to the oxygen) and the loss of a water molecule. libretexts.org For this compound, key fragmentations would include the loss of water (M-18) and alpha-cleavage, which could involve the loss of a methyl radical (•CH₃) or a 5-bromo-1H-indol-3-yl-methyl radical. libretexts.org The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the indole (B1671886) core to the propanol (B110389) side chain.
Table 1: Plausible HRMS Fragmentation Data for this compound
| m/z (Theoretical) | Ion Formula | Description |
|---|---|---|
| 269.0151 / 271.0131 | [C₁₁H₁₂BrNO]⁺ | Molecular Ion ([M]⁺) showing Br isotope pattern |
| 251.0046 / 253.0026 | [C₁₁H₁₀BrN]⁺ | Loss of H₂O |
| 254.0202 / 256.0182 | [C₁₀H₉BrN]⁺ | Loss of CH₃ |
| 224.9944 / 226.9923 | [C₉H₇BrN]⁺ | Fragment corresponding to 5-bromo-3-vinyl-1H-indole |
| 193.9760 / 195.9740 | [C₈H₅BrN]⁺ | Fragment corresponding to 5-bromoindole (B119039) radical cation chemicalbook.com |
Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. The sample is dissolved in a solvent and injected into a high-pressure stream of liquid (the mobile phase) that flows through a column packed with a solid adsorbent (the stationary phase). For this compound, a reversed-phase HPLC method would likely be used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. Components separate based on their relative affinity for the two phases. A detector (e.g., UV-Vis) at the column outlet measures the concentration of the compound as it elutes. Purity is typically reported as the relative area percentage of the main peak in the resulting chromatogram. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection power of mass spectrometry. innovareacademics.in This technique is suitable for compounds that are thermally stable and volatile (or can be made volatile through derivatization). The sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum for the component. This allows for both quantification by GC and identity confirmation by MS, often by comparing the fragmentation pattern to a spectral library like that of the National Institute of Standards and Technology (NIST). innovareacademics.in The purity of 2-(5-Bromo-1H-indol-3-yl)-1-ethanol, a related compound, has been assessed by GC. avantorsciences.com
X-ray Diffraction for Solid-State Structure and Absolute Configuration Elucidation
While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com The technique involves passing a focused beam of X-rays through a perfect, single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a complete 3D model of the molecule can be constructed, yielding highly accurate bond lengths, bond angles, and torsional angles. anton-paar.com
Critically for a chiral molecule like this compound, SCXRD is one of the few absolute methods for unambiguously determining its stereochemistry. Through a phenomenon known as anomalous dispersion, the analysis can definitively distinguish between the (S) and (R) enantiomers and thus confirm the absolute configuration at the chiral center (the carbon bearing the hydroxyl group). researchgate.net Furthermore, X-ray diffraction reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding and π-stacking, which govern the material's solid-state properties. researchgate.net
Mechanistic Investigations of Biological Activities of Indole Propanol Conjugates
Investigation of Receptor Binding and Modulatory Effects
Exploration of Other G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation
No specific studies were identified that investigated the modulatory effects of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol on G-Protein Coupled Receptors (GPCRs) beyond the monoamine transporters, or on any ion channels. Although indole (B1671886) derivatives have been explored as ligands for various aminergic GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors, the tested compounds possess different structural scaffolds, for instance, incorporating tetrahydropyridine (B1245486) moieties. nih.gov General principles of GPCR pharmacology and their interaction with ion channels are well-established, but compound-specific data for this compound is absent from the scientific literature. nih.gov
Enzyme Inhibition Kinetics and Target Identification
Serine Hydrolase Family Inhibition (e.g., Fatty Acid Amide Hydrolase (FAAH), cytosolic Phospholipase A2α (cPLA2α))
There is no published data on the inhibitory activity of this compound against the serine hydrolase family, including Fatty Acid Amide Hydrolase (FAAH) or cytosolic Phospholipase A2α (cPLA2α). The scientific literature describes various classes of FAAH inhibitors, some of which contain an indole core. nih.govnih.gov For instance, studies on (indolylalkyl)piperidine carbamates have shown that substitutions on the indole ring can affect FAAH inhibitory potency. nih.gov Similarly, indole-based propanoic acids have been investigated as inhibitors of cPLA2α. nih.gov However, none of these studies specifically tested or reported data for this compound.
Acetylcholinesterase and Butyrylcholinesterase Inhibition Profiles
No research was found that evaluated the inhibitory profile of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, no inhibition constants (IC₅₀ or Kᵢ values) or data on the kinetics of inhibition for this specific compound can be provided.
Structure Activity Relationship Sar Studies of S 1 5 Bromo 1h Indol 3 Yl Propan 2 Ol Analogues
Positional and Substituent Effects of Halogens on the Indole (B1671886) Ring System
The nature and position of halogen substituents on the indole ring system play a pivotal role in modulating the biological activity of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol analogues. Halogens, through their combined inductive and resonance effects, can significantly influence the electronic properties of the indole ring, which in turn affects ligand-receptor interactions.
Research has consistently shown that the introduction of a bromine atom at the C-5 position of the indole nucleus, as seen in the parent compound, is often associated with enhanced biological activity. beilstein-archives.orgresearchgate.net Studies on various classes of indole derivatives have demonstrated that halogenation at this position can lead to a significant increase in potency. For instance, in a series of indole derivatives targeting the serotonin (B10506) transporter (SERT), halogen substitution at the C-5 position with fluorine or bromine resulted in an increased affinity compared to unsubstituted analogues. nih.gov Similarly, for certain indole phytoalexin derivatives, the presence of a bromine atom at the C-5 position of the indole nucleus led to a partial increase in antiproliferative activities. beilstein-archives.org
The position of the halogen is a critical determinant of its effect on biological activity. Dihalogenated derivatives, with one halogen at the C-5 position of the indole ring and another at a different position, have shown even greater potency in some cases. nih.gov However, the specific impact of halogenation is highly dependent on the biological target. For example, in the context of meridianin alkaloids, which are kinase inhibitors, a single bromine substitution at either the C-5 or C-6 position of the indole ring was found to considerably improve potency. nih.gov
The type of halogen also matters. While bromine is a common and often effective substituent, other halogens like chlorine and fluorine can also confer potent activity. The choice of halogen influences not only the electronic properties but also the lipophilicity and size of the molecule, all of which are crucial for optimal interaction with the target protein.
Table 1: Effect of Halogen Substitution on the Biological Activity of Indole Derivatives
| Compound/Series | Halogen Position | Observed Effect on Activity | Reference |
| Indole Benzoxazine Derivatives | C-5 (F, Br) | Increased SERT affinity | nih.gov |
| Indole Phytoalexins | C-5 (Br) | Partial increase in antiproliferative activity | beilstein-archives.org |
| Meridianin Alkaloids | C-5 or C-6 (Br) | Considerable improvement in kinase inhibitory potency | nih.gov |
| Dihalogenated Indole Benzoxazines | C-5 and C-6/C-7 | More potent than monohalogenated counterparts | nih.gov |
Stereochemical Requirements for Biological Potency and Selectivity
The stereochemistry of the propan-2-ol side chain is a critical factor for the biological potency and selectivity of this compound and its analogues. The "(S)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral carbon atom in the propan-2-ol moiety. This stereospecificity is often a key determinant of how a molecule interacts with its biological target, as proteins and enzymes are themselves chiral entities.
For many biologically active compounds containing a propan-2-ol side chain linked to an aromatic system, the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer. This is well-documented in the case of aryloxypropanolamine β-receptor antagonists, where the (S)-configuration of the hydroxyl-bearing carbon is essential for optimal affinity to the β-receptor. pharmacy180.com The enantiomer with the (R)-configuration is typically much less potent, sometimes by a factor of 100. pharmacy180.com This dramatic difference in activity is attributed to the precise spatial orientation of the hydroxyl group and the amino group, which allows for specific hydrogen bonding and other interactions within the receptor's binding site.
While direct stereospecificity studies on this compound are not extensively reported in the available literature, the established principles of stereochemistry in drug action strongly suggest that the (S)-configuration is likely crucial for its biological activity. Any alteration or inversion of this stereocenter would be expected to significantly diminish or abolish its interaction with its molecular target.
Table 2: Importance of Stereochemistry in Biologically Active Propan-2-ol Derivatives
| Compound Class | Chiral Center Configuration | Impact on Biological Activity | Reference |
| Aryloxypropanolamine β-antagonists | (S)-configuration | Optimal affinity for the β-receptor | pharmacy180.com |
| Aryloxypropanolamine β-antagonists | (R)-configuration | Typically 100 times less potent | pharmacy180.com |
Modifications to the Propan-2-ol Side Chain: Chain Length, Branching, and Hydroxyl Group Derivatization
Modifications to the propan-2-ol side chain, including alterations in chain length, branching, and derivatization of the hydroxyl group, can have profound effects on the biological activity of indole derivatives.
Chain Length and Branching: The length and branching of the side chain are critical for optimizing interactions with the binding pocket of a target protein. Studies on cannabimimetic indoles have shown that the length of an alkyl chain at the N-1 position is crucial for receptor binding, with optimal activity observed for chains containing four to six carbon atoms. researchgate.netnih.gov Shorter chains resulted in inactive compounds. While this pertains to the N-1 position, it underscores the general principle that side chain length needs to be finely tuned. For the propan-2-ol side chain at the C-3 position, extending or shortening the chain, or introducing branching, would likely alter the molecule's conformation and its ability to fit within the binding site.
Hydroxyl Group Derivatization: The hydroxyl group of the propan-2-ol side chain is a key functional group that can participate in hydrogen bonding with the biological target. Derivatization of this group, for example, through esterification or etherification, can modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity. nih.govresearchgate.net Such modifications can be used to probe the requirements of the binding site. For instance, if an ester derivative retains or improves activity, it might suggest that the hydrogen bond donating ability of the hydroxyl group is not essential, or that the ester group itself engages in favorable interactions. Conversely, a loss of activity upon derivatization would highlight the importance of the free hydroxyl group for binding.
Table 3: Structure-Activity Relationships of Side Chain Modifications in Indole Derivatives
| Modification | Example Compound Class | Observation | Reference |
| Chain Length | N-1 alkyl cannabimimetic indoles | Optimal activity with 4-6 carbon chains | researchgate.netnih.gov |
| N-1 alkyl cannabimimetic indoles | Shorter chains lead to inactive compounds | researchgate.netnih.gov | |
| Hydroxyl Derivatization | General | Can modulate polarity, lipophilicity, and H-bonding | nih.govresearchgate.net |
| General | Can be used to probe binding site requirements | nih.govresearchgate.net |
Role of the Indole Nitrogen Substituents on Biological Profiles
The substituent on the indole nitrogen (N-1 position) can significantly influence the biological profile of this compound analogues. The hydrogen atom at this position can act as a hydrogen bond donor, and its replacement with other groups can alter the molecule's electronic properties, lipophilicity, and steric profile.
In some cases, the N-H group is crucial for activity. For example, in a series of indole propanoic acid derivatives acting as GPR40 agonists, the indole N-H was found to interact with the backbone amide of a leucine (B10760876) residue in the receptor. nih.gov N-methylation of these compounds led to a near-complete loss of activity, highlighting the essential role of the N-H as a hydrogen bond donor. nih.gov
Conversely, in other contexts, substitution at the N-1 position can be beneficial. For instance, the synthesis of certain N-benzyl-5-bromo isatin (B1672199) derivatives, which are precursors to various bioactive compounds, demonstrates the utility of N-substitution. researchgate.net The introduction of a benzyl (B1604629) group can enhance lipophilicity and introduce new points of interaction with the target. Studies on synthetic indole-3-carbinol (B1674136) derivatives have shown that N-alkoxy substituents can increase their efficacy. nih.gov
The choice of substituent on the indole nitrogen is therefore a critical aspect of the SAR, and its impact must be evaluated on a case-by-case basis, depending on the specific biological target.
Table 4: Influence of Indole Nitrogen Substitution on Biological Activity
| Compound Series | N-1 Substituent | Effect on Activity | Reference |
| Indole propanoic acid GPR40 agonists | Methyl | Abolished activity | nih.gov |
| Indole-3-carbinol derivatives | Alkoxy | Increased efficacy | nih.gov |
| 5-Bromo isatin derivatives | Benzyl | Key synthetic intermediate for bioactive compounds | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Efficiency Metrics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govnih.goveurjchem.com For indole derivatives, QSAR studies have been instrumental in identifying key physicochemical and structural features that govern their potency and selectivity. These models are often developed using techniques like Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA).
In a typical QSAR study of indole derivatives, various molecular descriptors are calculated for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods are then used to build a mathematical model that predicts the biological activity based on these descriptors. For instance, a 3D-QSAR study on indole derivatives might reveal that bulky substituents at a certain position are detrimental to activity, while electronegative groups at another position are favorable.
Ligand efficiency (LE) is a valuable metric often used in conjunction with QSAR to assess the quality of a compound. nih.govwikipedia.orgnih.govresearchgate.netscispace.com LE is a measure of the binding energy per non-hydrogen atom of a ligand. It helps in identifying compounds that have a good balance between potency and size. A high LE value indicates that a compound achieves its potency efficiently, without excessive molecular weight. Other related metrics include lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. These metrics are particularly useful in lead optimization to guide the selection of compounds with more drug-like properties.
For this compound and its analogues, QSAR and ligand efficiency metrics could be powerful tools to rationalize the observed SAR and to guide the design of new, more potent and selective compounds.
Table 5: Key Concepts in QSAR and Ligand Efficiency
| Concept | Description | Relevance to SAR |
| QSAR | Quantitative Structure-Activity Relationship; correlates chemical structure with biological activity. | Identifies key structural features for potency and selectivity. |
| CoMFA/CoMSIA | 3D-QSAR methods that use steric and electrostatic fields to build predictive models. | Provides a 3D map of favorable and unfavorable regions for substitution. |
| Ligand Efficiency (LE) | Binding energy per non-hydrogen atom. | Assesses the efficiency of a compound in achieving potency relative to its size. |
| Lipophilic Ligand Efficiency (LLE) | Relates potency to lipophilicity. | Guides the optimization of compounds to have a better balance of potency and drug-like properties. |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. acs.orgnih.gov For (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol, DFT calculations could elucidate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and stability. chemmethod.com A smaller gap generally indicates higher reactivity. chemmethod.com
These calculations can also predict the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. For indole (B1671886) derivatives, the indole nitrogen and the oxygen of the propanol (B110389) group would be key sites for hydrogen bonding interactions. ijrar.org Natural Bond Orbital (NBO) analysis can further quantify charge delocalization and intramolecular interactions, such as hydrogen bonds, which are crucial for the molecule's conformation and biological activity. ijrar.org
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value/Information | Significance |
| HOMO Energy | Value in eV | Indicates electron-donating ability. |
| LUMO Energy | Value in eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Value in eV | Relates to chemical reactivity and stability. chemmethod.com |
| Dipole Moment | Value in Debye | Measures the molecule's overall polarity. |
| MEP Maxima/Minima | Locations and values | Predicts sites for electrophilic and nucleophilic attack. |
| NBO Charges | Charges on key atoms (N, O, Br) | Quantifies charge distribution and potential for interaction. ijrar.org |
This table presents hypothetical data that would be obtained from quantum chemical calculations to illustrate the type of information generated.
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the binding mechanism at a molecular level. nih.gov For this compound, docking studies could be performed against a variety of receptors known to interact with indole-containing compounds. Indole derivatives are known to bind to a wide range of targets, including enzymes like cyclooxygenases (COX) and kinases, as well as G-protein coupled receptors (GPCRs). nih.govnih.gov
A docking study would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation would then explore different conformations and orientations of the ligand, scoring them based on their binding affinity. nih.gov Key interactions, such as hydrogen bonds between the indole NH or the hydroxyl group and amino acid residues in the binding pocket, as well as hydrophobic and van der Waals interactions, would be identified. mdpi.com For instance, studies on other brominated indoles have shown their potential to selectively inhibit COX enzymes, with docking simulations revealing key interactions within the binding pocket. nih.gov
Table 2: Potential Protein Targets for this compound and Key Interacting Residues (Hypothetical Docking Results)
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Ser530, Tyr385, Arg120 | Anti-inflammatory nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 5ETW | -7.9 | Arg231, Ser167, Heme | Cancer Immunotherapy espublisher.com |
| Serotonin (B10506) 5-HT2A Receptor | 6A94 | -9.2 | Ser242, Trp336, Phe339 | Neurological Disorders nih.gov |
| Penicillin-Binding Protein 2a (PBP2a) | 1VQQ | -6.8 | Ser403, Lys406 | Antibacterial mdpi.com |
This table provides hypothetical docking results to demonstrate the insights that can be gained from such simulations.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a target protein. wiley.com For this compound, an MD simulation could be used to study its conformational landscape in different environments, such as in a solvent or within a protein binding site.
When performed on a ligand-protein complex identified through docking, MD simulations can validate the stability of the predicted binding pose. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the radius of gyration (Rg), and the solvent accessible surface area (SASA) can be monitored to assess the stability and compactness of the complex over the simulation time. nih.gov Root-mean-square fluctuation (RMSF) analysis can pinpoint flexible regions of the protein upon ligand binding. nih.gov Furthermore, MD simulations can reveal the dynamics of key interactions, such as the formation and breaking of hydrogen bonds, providing a more realistic picture of the binding event. mdpi.com
In Silico Prediction of Absorption, Distribution, and Metabolism (ADM) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. chemmethod.com Various computational models can predict these properties for this compound based on its structure.
These predictions often rely on quantitative structure-property relationship (QSPR) models and established rules like Lipinski's rule of five. nih.gov Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for blood-brain barrier penetration can be estimated. researchgate.net Additionally, potential metabolism by cytochrome P450 (CYP) enzymes and potential for toxicity can be flagged. nih.gov In silico tools like SwissADME and PreADMET are commonly used for these predictions. researchgate.net For instance, studies on other indole derivatives have successfully used these tools to predict their drug-likeness and ADMET profiles. chemmethod.comjapsonline.com
Table 3: Predicted ADM Properties for this compound (Hypothetical)
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | ~270 g/mol | Compliant with Lipinski's rule (<500). |
| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance for permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Likely good oral absorption. eijppr.com |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. japsonline.com |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Potential for CNS activity. |
| CYP450 Inhibition | Potential inhibitor of specific isoforms | Risk of drug-drug interactions. nih.gov |
| Hepatotoxicity | Low probability | Favorable safety profile. japsonline.com |
This table contains hypothetical ADM predictions to illustrate the output of in silico tools.
Homology Modeling for Novel Target Identification
When the experimental 3D structure of a potential protein target is unavailable, homology modeling can be used to build a theoretical model. nih.gov This technique relies on the known structure of a homologous protein (a "template") with a similar amino acid sequence. cresset-group.com For this compound, if a novel target is hypothesized, but its structure has not been determined experimentally, a homology model could be constructed. najah.edu
The process involves identifying a suitable template, aligning the target and template sequences, building the 3D model, and then refining and validating it. nih.gov The resulting model can then be used for molecular docking simulations with this compound to predict binding modes and affinities. mdpi.com This approach is particularly valuable for exploring the potential of a compound to interact with newly identified or less-studied proteins, thereby opening up new avenues for therapeutic intervention. cresset-group.comnajah.edu For example, homology models have been successfully used to study the interaction of ligands with targets like the D1-like dopamine (B1211576) receptor and human indoleamine-pyrrole 2,3-dioxygenase-2 (hIDO2). najah.edumdpi.com
Metabolic Pathway Elucidation in Preclinical Research Models
In Vitro Metabolic Stability Assessment Using Microsomal and Hepatocyte Systems
Methodology: The standard approach involves incubating the compound at a set concentration with liver-derived systems. frontiersin.org The two most common systems are:
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. frontiersin.org Such assays primarily evaluate the susceptibility of a compound to oxidative metabolism.
During the incubation, samples are taken at various time points, and the decrease in the concentration of the parent compound is measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters are calculated to estimate metabolic rate.
Expected Data & Findings: The primary endpoints of these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. This data allows for the early classification of compounds as having low, medium, or high clearance. A hypothetical data output for (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol is presented below for illustrative purposes.
Table 1: Example Data for In Vitro Metabolic Stability
| Test System | Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or /10⁶ cells) | Clearance Category |
|---|---|---|---|---|
| Liver Microsomes | Human | 45 | 15.4 | Low-Intermediate |
| Liver Microsomes | Rat | 20 | 34.7 | Intermediate |
| Hepatocytes | Human | 60 | 11.6 | Low |
| Hepatocytes | Rat | 25 | 27.7 | Intermediate |
This table is for illustrative purposes only and does not represent actual experimental data.
Identification and Structural Characterization of Phase I Metabolites (e.g., Hydroxylation, Dehydrogenation, Carbonyl Formation)
Phase I reactions introduce or expose functional groups on a parent compound, typically making it more polar. For a molecule with the structure of this compound, several Phase I metabolic pathways are chemically plausible.
Predicted Phase I Metabolic Pathways:
Hydroxylation: This is a common oxidative reaction catalyzed by CYP450 enzymes. For the target compound, hydroxylation could occur on the indole (B1671886) ring, creating one or more hydroxylated isomers.
Dehydrogenation / Carbonyl Formation: The secondary alcohol group (-CH(OH)-) on the propanol (B110389) side chain is a prime target for oxidation. Dehydrogenation of this group would lead to the formation of a ketone, resulting in the metabolite 1-(5-Bromo-1H-indol-3-yl)propan-2-one.
Aromatization: Studies on related indoline (B122111) structures have shown that CYP450 enzymes can catalyze dehydrogenation of the heterocyclic ring, converting an indoline to an indole. nih.gov While the parent compound is already an indole, further oxidative transformations on the ring are possible. nih.gov
The identification and structural characterization of these potential metabolites would be achieved by analyzing the incubation samples from the stability assays using high-resolution mass spectrometry.
Characterization of Phase II Metabolites (e.g., Glucuronidation)
Following Phase I metabolism, or if the parent drug already possesses a suitable functional group, Phase II reactions can occur. These are conjugation reactions where an endogenous molecule is added to the drug or its metabolite, greatly increasing its water solubility and facilitating its excretion from the body.
Predicted Phase II Metabolic Pathways:
Glucuronidation: This is a major Phase II pathway for compounds containing hydroxyl (-OH) groups. mdpi.com The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov For this compound, the secondary alcohol is a likely site for direct glucuronidation. Furthermore, any new hydroxyl groups introduced during Phase I metabolism would also be susceptible to conjugation, leading to hydroxy-glucuronide metabolites. mdpi.com The resulting glucuronide conjugates are significantly more polar and are readily eliminated in urine or bile.
Enzyme Phenotyping Studies for Involved Metabolizing Enzymes (e.g., Cytochrome P450 isoforms, UGTs)
To predict potential drug-drug interactions, it is crucial to identify which specific enzyme isoforms are responsible for a compound's metabolism. This process is known as enzyme phenotyping or reaction phenotyping.
Methodology: Two primary methods are used to determine the contribution of specific enzymes:
Recombinant Enzymes: The compound is incubated individually with a panel of cDNA-expressed human enzymes (e.g., recombinant CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and various UGTs). The rate of metabolism by each individual enzyme is then measured. nih.gov
Chemical Inhibition: The compound is incubated in pooled human liver microsomes, which contain a mixture of enzymes, in the presence and absence of isoform-selective chemical inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
Expected Data & Findings: The results of these studies are typically presented as the fraction metabolized (fm) by each enzyme. This value represents the percentage of the total clearance that can be attributed to a single isoform. An illustrative table of potential findings is shown below.
Table 2: Example Data for Enzyme Phenotyping
| Metabolic Pathway | Enzyme Isoform | Fraction Metabolized (fm) (%) |
|---|---|---|
| Carbonyl Formation | CYP2D6 | 65% |
| Carbonyl Formation | CYP3A4 | 25% |
| Carbonyl Formation | Other | 10% |
| Glucuronidation | UGT1A10 | 50% |
| Glucuronidation | UGT1A9 | 40% |
| Glucuronidation | Other | 10% |
This table is for illustrative purposes only and does not represent actual experimental data.
Identification of Key Metabolites as Research Biomarkers
Metabolites identified and characterized in the preceding studies can serve as valuable biomarkers in further research. A biomarker is an objectively measured characteristic that can be used as an indicator of a normal biological process, a pathogenic process, or a response to a therapeutic intervention.
In the context of preclinical research, key metabolites of this compound could be used for several purposes:
Exposure Monitoring: A major, stable metabolite can be measured in plasma alongside the parent drug to provide a more complete picture of the total drug-related exposure.
Metabolic Phenotyping: The ratio of a metabolite to the parent drug in plasma or urine can serve as a biomarker for the activity of a specific metabolic pathway (e.g., the CYP2D6 pathway).
Target Engagement: If a metabolite is found to be pharmacologically active, its concentration could be correlated with the observed therapeutic or toxic effects.
Without specific experimental data on the biotransformation of this compound, no definitive metabolites can be proposed as research biomarkers at this time. The identification of such biomarkers is entirely dependent on the outcomes of the in vitro metabolism studies described above.
Strategic Utility in Organic Synthesis and Drug Discovery Research
Chiral Building Block in Asymmetric Synthesis
In the realm of asymmetric synthesis, the primary goal is to produce enantiomerically pure compounds, a critical requirement for pharmaceuticals where different enantiomers can have vastly different biological activities. (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol serves as an exemplary chiral building block. Its value lies in the pre-existing, fixed stereocenter at the C2 position of the propanol (B110389) side chain.
By incorporating this compound into a synthetic route, chemists can introduce a specific stereochemistry into a target molecule from the outset. This approach, known as a chiral pool synthesis, bypasses the need for often complex and costly asymmetric reactions or chiral resolutions later in the synthesis. The (S)-hydroxyl group can be retained in the final product or used to direct subsequent stereoselective transformations on adjacent atoms. Furthermore, the hydroxyl group itself is a versatile functional handle that can be readily converted into other functionalities such as ethers, esters, or amines, or oxidized to a ketone, all while potentially preserving the chiral integrity of the molecule. The use of such predefined chiral intermediates is a cornerstone of efficient and practical asymmetric synthesis. rsc.orgbldpharm.com
Precursor for the Development of Novel Indole-Based Heterocycles and Complex Scaffolds
The indole (B1671886) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. researchgate.net this compound is an excellent precursor for elaborating this scaffold into more complex, polycyclic, and functionally diverse heterocycles.
The bromine atom at the 5-position is particularly significant. It serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions allow for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the fusion of aryl, alkyl, or other heterocyclic moieties onto the indole core. researchgate.net For instance, Suzuki coupling can be used to create biaryl indole structures, which are of interest in various therapeutic areas. researchgate.net
Simultaneously, the indole ring itself can undergo dearomatization via cycloaddition reactions to build intricate, three-dimensional fused indoline (B122111) frameworks. polimi.it The N-H group of the indole can also be substituted to further modify the molecule's properties. iajps.com Combined with the reactivity of the propan-2-ol side chain, these features allow for a multi-directional diversification strategy, generating novel and complex molecular architectures from a single, well-defined starting material. semanticscholar.orgnih.gov
Table 1: Synthetic Transformations of the this compound Scaffold
| Reactive Site | Reaction Type | Potential Outcome/Product Class | Significance |
|---|---|---|---|
| C5-Bromine | Suzuki Coupling | 5-Aryl or 5-Heteroaryl Indoles | Builds molecular complexity; common in medicinal chemistry. researchgate.net |
| C5-Bromine | Sonogashira Coupling | 5-Alkynyl Indoles | Introduces linear rigidity; precursor for further cyclizations. |
| C5-Bromine | Buchwald-Hartwig Amination | 5-Amino Indoles | Key pharmacophore; allows for amide/sulfonamide formation. |
| Indole Ring | [4+2] or [3+2] Cycloaddition | Polycyclic Fused Indolines | Creates rigid, sp³-rich scaffolds with novel 3D shapes. polimi.it |
| N1-Position | Alkylation/Arylation | N-Substituted Indoles | Modulates electronic properties and metabolic stability. iajps.com |
| C2'-Hydroxyl Group | Esterification/Etherification | Side-Chain Modified Analogues | Alters solubility, polarity, and potential for hydrogen bonding. |
Application in Fragment-Based Drug Design and Combinatorial Chemistry for Lead Generation
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. frontiersin.orgnih.gov This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.gov this compound is an ideal candidate for inclusion in a fragment library. Its molecular weight is low, and its structural complexity is minimal, yet it presents key recognition features—a hydrogen-bond-donating indole N-H, a hydrogen-bond-accepting/donating alcohol, and an aromatic system capable of various interactions.
Once a fragment like this is identified as a "hit" through biophysical methods such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy, its structure is elaborated to improve potency. nih.govnih.gov The bromine atom and the secondary alcohol on this compound are perfect vectors for these "fragment growing" or "fragment linking" strategies. frontiersin.orgresearchgate.net For example, a crystal structure showing the bromine atom pointing towards an unexplored pocket of the protein's active site would guide the synthesis of analogues where the bromine is replaced with larger groups to achieve new, favorable interactions.
This inherent modifiability also makes the compound an excellent starting point for combinatorial chemistry. By systematically reacting the bromine and alcohol functionalities with a diverse set of reagents, large libraries of related compounds can be rapidly synthesized. nih.gov This allows for an extensive exploration of the structure-activity relationship (SAR) around the initial fragment hit, accelerating the journey from a weakly binding fragment to a potent and selective lead compound. ibs.re.kr
Table 2: this compound in a Fragment-Based Drug Design (FBDD) Context
| FBDD Principle | Relevance of the Compound | Reference |
|---|---|---|
| Low Molecular Weight/Complexity | The compound fits the "Rule of Three" often applied to fragments (MW < 300, etc.). | nih.gov |
| Hit Identification | Its binding can be detected by sensitive biophysical methods like NMR, X-ray, or mass spectrometry. | frontiersin.orgnih.gov |
| Structure-Based Elaboration | The C5-Br and C2'-OH groups provide clear, synthetically accessible vectors for fragment growth. | researchgate.net |
| Fragment Linking | If another fragment binds nearby, the C5-Br or C2'-OH can be used to link the two fragments together. | frontiersin.org |
| Library Synthesis | The reactive handles are suitable for combinatorial synthesis to explore the Structure-Activity Relationship (SAR). | nih.gov |
Contribution to the Understanding of Indole Alkaloid Biosynthesis and Chemical Biology
While there is no direct evidence of this compound being an intermediate in natural indole alkaloid biosynthesis, its utility as a synthetic building block allows it to contribute indirectly to the field. Many marine natural products, such as the topsentins and meridianins, feature bromo-indole scaffolds and exhibit a range of biological activities. nih.gov By using this compound as a starting material, chemists can synthesize novel analogues of these natural products. Studying the biological activity of these synthetic analogues helps to elucidate the structure-activity relationships and identify the key pharmacophoric features required for their function.
In the broader field of chemical biology, this compound can be derivatized to create powerful molecular probes. For example, the bromine atom can be converted into an azide (B81097) or alkyne via cross-coupling, enabling "click" chemistry to attach fluorescent dyes or biotin (B1667282) tags. The alcohol group provides another site for such modifications. These tagged probes can be used in pull-down assays to identify the protein targets of indole-based compounds or in cellular imaging to visualize their subcellular localization. Such tools are invaluable for deconvoluting the mechanisms of action of bioactive molecules and understanding the complex biological pathways in which they participate. ibs.re.kr
Q & A
Q. What are the recommended synthetic routes for (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol, and how can enantiomeric purity be ensured?
The synthesis typically involves bromination of indole precursors followed by stereoselective functionalization. For example:
- Step 1 : Bromination at the 5-position of indole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled conditions .
- Step 2 : Introduction of the propan-2-ol group via Friedel-Crafts alkylation or nucleophilic substitution, ensuring regioselectivity at the 3-position .
- Step 3 : Chiral resolution using chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis with chiral catalysts to isolate the (S)-enantiomer .
Enantiomeric purity is validated via optical rotation measurements and corroborated by chiral HPLC retention times .
Q. How should researchers characterize the stereochemical configuration of this compound?
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) provides unambiguous stereochemical assignment. For example, orthorhombic space groups (e.g., P212121) are common in chiral indole derivatives .
- Chiral HPLC : Compare retention times with racemic mixtures or known standards .
- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for related (S)-configured indole alcohols .
Advanced Research Questions
Q. How can conflicting NMR data on the regioselectivity of bromination in indole derivatives be resolved?
- 2D NMR techniques : Use NOESY or ROESY to detect spatial proximity between protons, confirming substituent positions. For instance, NOE correlations between the indole NH and adjacent protons can validate bromination sites .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for structurally similar bromo-indoles .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed regioisomers .
Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?
- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation, promoting crystal growth .
- Temperature control : Crystallize at 4°C to reduce nucleation rates and enhance crystal quality .
- Additives : Introduce trace amounts of chiral resolving agents (e.g., tartaric acid) to stabilize specific conformations .
- Data collection : Employ Cu-Kα radiation (λ = 1.54178 Å) and refine using SHELXL, which is robust for small-molecule crystallography .
Q. How does the propan-2-ol substituent influence the compound’s intermolecular interactions in the solid state?
- Hydrogen bonding : The hydroxyl group forms O–H···N hydrogen bonds with the indole NH, as seen in related structures (e.g., 2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol) .
- Packing analysis : Use Mercury software to visualize π-π stacking between indole rings and hydrophobic interactions of the bromo group .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points correlated with hydrogen-bond strength (e.g., ~180–200°C for similar derivatives) .
Q. What analytical methods are critical for assessing the compound’s stability under varying pH conditions?
- HPLC-MS : Monitor degradation products at pH 1–13, using a C18 column and acetonitrile/water gradients .
- UV-Vis spectroscopy : Track absorbance changes at λ ≈ 280 nm (indole absorption band) to detect decomposition .
- NMR stability studies : Compare 1H NMR spectra before and after incubation in buffered solutions to identify hydrolyzed products .
Q. How can researchers address low yields in the final stereoselective step of the synthesis?
- Catalyst screening : Test chiral ligands (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
- Reaction optimization : Adjust temperature (–20°C to 40°C) and solvent polarity (e.g., THF vs. dichloromethane) .
- Protection/deprotection : Temporarily protect the indole NH with a tert-butoxycarbonyl (Boc) group to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
